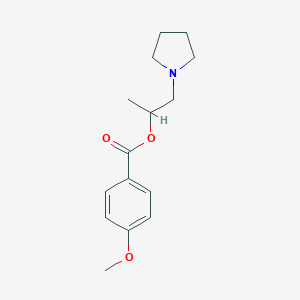
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its trade name, Mexedrone, and is classified as a research chemical. In
作用機序
The exact mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain its stimulant properties and potential as a treatment for depression.
Biochemical and Physiological Effects
Research has shown that this compound can lead to increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in behavior, such as increased sociability and talkativeness. These effects are similar to those of other stimulant substances.
実験室実験の利点と制限
One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate in lab experiments is its potential as a treatment for depression and anxiety disorders. This could lead to the development of new medications that are more effective and have fewer side effects than current treatments. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted treatments.
将来の方向性
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate. One area of interest is its potential as a treatment for substance use disorders, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies to investigate its long-term effects on the brain and body.
合成法
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine, followed by the addition of methylamine. The final product is then purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
科学的研究の応用
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have stimulant properties and has been compared to other substances such as amphetamines and cathinones. Research has also been conducted on its potential as a treatment for depression and anxiety disorders.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
InChIキー |
FHILPKJQDVQFTR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
